Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester

Description

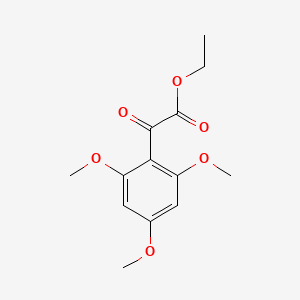

Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester is an ethyl ester derivative featuring a 2,4,6-trimethoxyphenyl group attached to an α-oxoacetic acid backbone. This compound is characterized by three methoxy (-OCH₃) groups at the 2, 4, and 6 positions of the phenyl ring, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,4,6-trimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-19-13(15)12(14)11-9(17-3)6-8(16-2)7-10(11)18-4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKXLQGKLDQFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 2,4,6-trimethoxybenzaldehyde as the starting material.

Formation of the Trimethoxyphenyl Group: The aldehyde group is oxidized to form the corresponding carboxylic acid.

Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as oxo-(2,4,6-trimethoxyphenyl)acetic acid.

Reduction Products: Hydroxyl derivatives, such as hydroxy-(2,4,6-trimethoxyphenyl)acetic acid.

Substitution Products: Amides or other substituted esters.

Scientific Research Applications

Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester has found applications in various scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Methyl Groups

A critical analog is ethyl mesitylglyoxylate (Oxo-(2,4,6-trimethylphenyl)acetic acid ethyl ester, CAS 5524-57-2) . While structurally similar, the replacement of methoxy (-OCH₃) with methyl (-CH₃) groups alters key properties:

- Electronic Effects: Methoxy groups are strong electron donors via resonance, increasing the electron density of the phenyl ring. Methyl groups are weaker electron donors, leading to reduced resonance stabilization.

- Solubility and Lipophilicity: The polar methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic trimethylphenyl analog.

- Synthetic Utility : The trimethoxyphenyl variant may exhibit higher reactivity in electrophilic substitutions due to the activating effects of methoxy groups.

Table 1: Substituent Impact on Physical Properties

Functional Group Variations

Sulfonamide and Sulfamoyl Derivatives

Compounds like 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetic acid ethyl ester () introduce a sulfamoyl (-SO₂NH-) group, which significantly alters biological activity. The sulfamoyl group enhances hydrogen-bonding capacity and acidity (pKa ~5–6), making it more water-soluble than the oxo-acetic ester .

Thiazole and Indole Hybrids

Oxo-thiazolyl acetic acid esters (e.g., Oxo-[2-(4-methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester) demonstrate anti-inflammatory activity in vitro and in vivo .

Ketone vs. Ester Reactivity

The 2-Butanone, 4-(2,4,6-trimethoxyphenyl) () lacks the ester group, reducing its susceptibility to hydrolysis but limiting its utility as a prodrug. The oxo-acetic ester’s carbonyl group is more electrophilic, facilitating nucleophilic attacks in synthetic modifications.

Biological Activity

Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester is a compound with notable biological activity, particularly in the context of cancer research and cytotoxicity. This article explores its synthesis, biological effects, and mechanisms of action based on recent studies and findings.

- Chemical Formula : C13H16O6

- Molecular Weight : 268.2658 g/mol

- CAS Number : Not available

- Purity : 97% GC-FID

Pricing Information

| Quantity | Price |

|---|---|

| 1g | $806 |

| 5g | $2,106 |

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). The compound's effectiveness was assessed through various assays measuring cell viability and apoptosis induction.

Key Findings from Cytotoxicity Studies

- IC50 Values : The compound displayed IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .

- Mechanism of Action : The cytotoxic effects were linked to the inhibition of β-tubulin polymerization, leading to disruption of the mitotic spindle and subsequent cell cycle arrest at the G2/M phase .

Apoptosis Induction

The compound was further evaluated for its ability to induce apoptosis in HepG2 cells:

- Flow Cytometry Analysis : After treatment with the compound, a significant increase in Annexin-V-positive cells was observed, indicating early and late apoptosis stages .

- Protein Level Changes : The treatment resulted in upregulation of pro-apoptotic proteins (p53 and Bax) and downregulation of the anti-apoptotic protein Bcl-2. Specifically:

Cell Cycle Analysis

Cell cycle analysis revealed that treatment with this compound led to:

- Increased G2/M Phase Arrest : The percentage of cells in the G2/M phase rose significantly from 13.28% in untreated controls to 30.83% following treatment .

Study on HepG2 Cells

In a detailed study involving HepG2 cells:

- Treatment Protocol : Cells were treated with varying concentrations of the compound for 48 hours.

- Results :

Comparative Analysis with Other Compounds

The biological activity of this compound was compared with several other synthesized compounds within similar structural classes. The results indicated that while many derivatives showed some level of cytotoxicity, this particular compound exhibited superior potency against HepG2 cells.

Q & A

Q. How can researchers optimize the synthesis of oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Catalyst selection : Sodium ethoxide or potassium carbonate (commonly used in esterification) can influence reaction efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity of the trimethoxyphenyl precursor .

- Temperature : Maintaining 60–80°C during nucleophilic substitution minimizes side reactions .

- Purification : Column chromatography with hexane/ethyl acetate gradients effectively isolates the ester, as residual methoxy groups increase polarity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify methoxy (δ ~3.8–3.9 ppm) and ester carbonyl (δ ~170 ppm) groups, distinguishing substitution patterns on the phenyl ring .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (268.26 g/mol) and fragmentation patterns .

- HPLC with UV detection : Monitors purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How does environmental pH affect the stability of this compound during experimental workflows?

Methodological Answer:

- Hydrolysis risk : The ester group is susceptible to hydrolysis under basic conditions (pH > 9). Buffered solutions (pH 6–8) are recommended for aqueous studies .

- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent degradation .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replacing methoxy with halogen groups) to assess bioactivity changes. For example, 3,4,5-trimethoxyphenyl analogs show reduced stability compared to 2,4,6-substituted derivatives .

- Biological assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., kinase panels) to correlate substituent positions with activity .

- Crystallography : Resolve X-ray structures to link steric effects (e.g., methoxy group orientation) to binding affinity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., tubulin or DNA topoisomerases). The trimethoxyphenyl group may occupy hydrophobic pockets, while the ester enhances membrane permeability .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds with methoxy oxygen atoms .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer:

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may reduce efficacy in vivo .

- Formulation optimization : Encapsulate the compound in liposomes to improve bioavailability and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.